2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- is an organic compound with the molecular formula C5H6O3 It is a derivative of furan, a heterocyclic organic compound, and contains both aldehyde and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- can be achieved through several methods. One common approach involves the reduction of 2-Furancarboxylic acid, tetrahydro-5-oxo-, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-Furancarboxylic acid, tetrahydro-5-oxo-, using a suitable catalyst such as palladium on carbon. The reaction is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: 2-Furancarboxylic acid, tetrahydro-5-oxo-.
Reduction: 2-Furancarboxaldehyde, tetrahydro-5-hydroxy-.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ketone group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2S)-
- 2-Furancarboxylic acid, tetrahydro-5-oxo-
- 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-
Uniqueness
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and applications compared to its stereoisomers and other similar compounds.
Properties
CAS No. |
70606-00-7 |
---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(2R)-5-oxooxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h3-4H,1-2H2/t4-/m1/s1 |
InChI Key |
ZFXZBQWFIKDIQK-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1C=O |
Canonical SMILES |
C1CC(=O)OC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.